molecular formula C22H21F3N4O3 B13952404 Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 100491-63-2

Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B13952404
CAS No.: 100491-63-2
M. Wt: 446.4 g/mol
InChI Key: FPKQFUGJFAOWGV-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity. This compound is characterized by its complex structure, which includes a naphthyridine core, multiple fluorine atoms, and a piperazine ring. These structural features contribute to its unique chemical and biological properties.

Properties

CAS No.

100491-63-2

Molecular Formula

C22H21F3N4O3

Molecular Weight

446.4 g/mol

IUPAC Name

ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C22H21F3N4O3/c1-3-32-22(31)15-11-29(18-5-4-13(23)8-16(18)24)20-14(19(15)30)9-17(25)21(27-20)28-7-6-26-12(2)10-28/h4-5,8-9,11-12,26H,3,6-7,10H2,1-2H3

InChI Key

FPKQFUGJFAOWGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)N3CCNC(C3)C)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atoms and the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other fluoroquinolone derivatives.

    Biology: Studied for its antibacterial activity against a wide range of bacterial strains.

    Medicine: Investigated for its potential use as an antibacterial agent in the treatment of infections.

    Industry: Utilized in the development of new antibacterial coatings and materials.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.

    Levofloxacin: Known for its broad-spectrum antibacterial activity.

    Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific structural modifications, which may confer enhanced activity or reduced resistance compared to other fluoroquinolones.

Biological Activity

Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈F₃N₃O₃
  • Molecular Weight : 446.422 g/mol
  • LogP : 3.1716 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 76.46 Ų

These properties suggest that the compound may have favorable pharmacokinetic characteristics for drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit promising anticancer properties. For instance, a related compound showed IC₅₀ values of 0.48 μM against MCF-7 (breast cancer) and 0.19 μM against HCT-116 (colorectal cancer) cell lines, indicating potent antiproliferative effects . The mechanism involves cell cycle arrest at the G1 phase and induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In comparative studies, related compounds demonstrated significant antibacterial activities with minimum inhibitory concentrations (MIC) ranging from 1.56 μM to 3.12 μM against various bacterial strains, including Staphylococcus aureus and Salmonella typhi .

Neuropharmacological Effects

The presence of a piperazine moiety in the structure suggests possible neuropharmacological activity. Piperazine derivatives are known to interact with various neurotransmitter systems, which may contribute to anxiolytic or antidepressant effects. Further research is needed to explore these aspects in detail.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC₅₀/MIC ValuesReference
AnticancerMCF-70.48 μM
HCT-1160.19 μM
AntimicrobialS. aureus3.12 μM
S. typhi1.56 μM

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

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